Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and two methyl groups attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethyl-1h-benzo[d]imidazole followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods like column chromatography and recrystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The benzimidazole core is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1h-benzo[d]imidazole: Lacks the bromine atom and tert-butyl ester group, resulting in different chemical properties and biological activities.
6-Bromo-1h-benzo[d]imidazole: Contains the bromine atom but lacks the methyl groups and tert-butyl ester group.
Tert-butyl 1h-benzo[d]imidazole-1-carboxylate: Contains the tert-butyl ester group but lacks the bromine atom and methyl groups.
Uniqueness
Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is unique due to the presence of all three functional groups (bromine atom, tert-butyl ester, and methyl groups) on the benzimidazole core. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17BrN2O2 |
---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2,4-dimethylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O2/c1-8-6-10(15)7-11-12(8)16-9(2)17(11)13(18)19-14(3,4)5/h6-7H,1-5H3 |
InChI Key |
TVTHORBFLJMTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2C(=O)OC(C)(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.